Lower Lipophilicity by 1.2 log Units Relative to the Unsubstituted Parent Compound
The target compound exhibits an XLogP3 of –0.1, indicating a polarity higher than that of the unsubstituted parent 1-(benzenesulfonyl)piperidine-4-carboxylic acid (XLogP3 = 1.1) [1]. This 1.2 log unit shift towards lower lipophilicity is quantitatively meaningful for predictive ADME models and may confer superior aqueous solubility for in vitro assay preparation.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.1 |
| Comparator Or Baseline | 1-(benzenesulfonyl)piperidine-4-carboxylic acid, XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = –1.2 (target more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem reference |
Why This Matters
A ΔlogP > 1 unit is sufficient to alter ranking in lead‑optimization cascades and to discriminate compounds by reverse‑phase chromatography and solubility.
- [1] PubChem CID 37963808 and CID 737718. XLogP3 Computed Properties. National Center for Biotechnology Information. View Source
